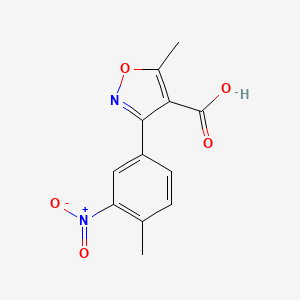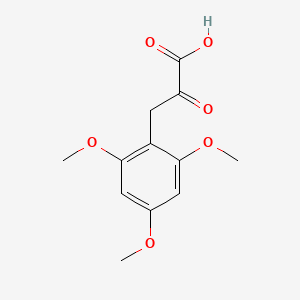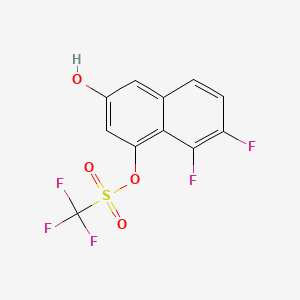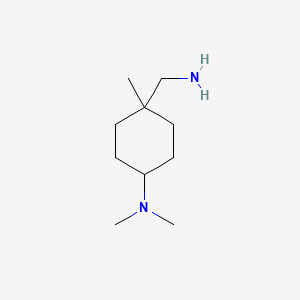
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine is an organic compound with a cyclohexane ring substituted with an aminomethyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as 4-(aminomethyl)benzoic acid, using reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes, where a suitable catalyst, such as palladium on carbon (Pd/C), is used to facilitate the reduction of the precursor under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: A structurally related compound with similar functional groups.
4-Aminocoumarin derivatives: Compounds with a similar aminomethyl group but different core structures.
Uniqueness
4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine is unique due to its specific cyclohexane ring structure and the presence of multiple methyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-10(8-11)6-4-9(5-7-10)12(2)3/h9H,4-8,11H2,1-3H3 |
InChI Key |
KPLKSGJRMKDPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
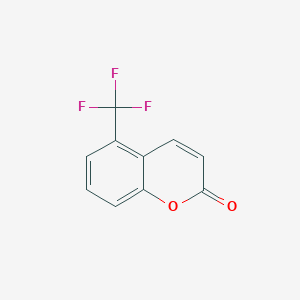
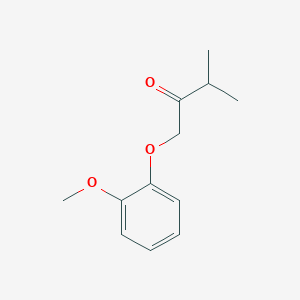
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
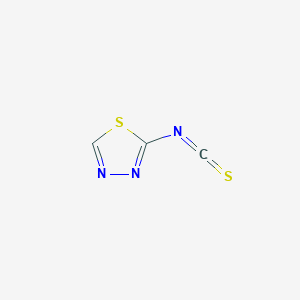
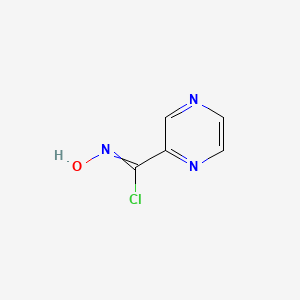
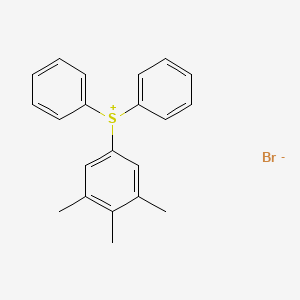

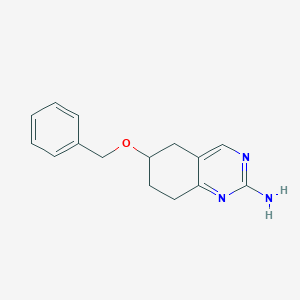
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
